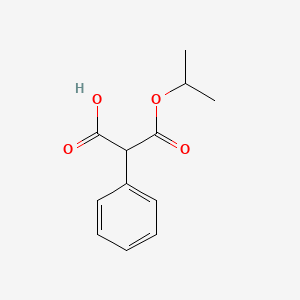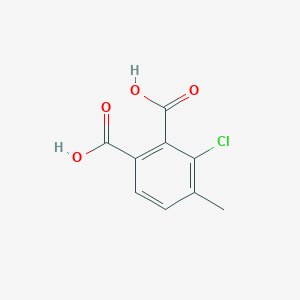
4-methoxy-2,4-dimethylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,4-dimethylpentanenitrile, also known as 2,2’-azobis(4-methoxy-2,4-dimethylvaleronitrile), is a chemical compound with the molecular formula C₁₆H₂₈N₄O₂ and a molecular weight of 308.43 g/mol . This compound is primarily used as an azo polymerization initiator due to its ability to generate free radicals at relatively low temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,4-dimethylvaleronitrile involves the reaction of appropriate nitrile precursors with methoxy and dimethyl substituents. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and application of the compound .
Industrial Production Methods
Industrial production of 4-methoxy-2,4-dimethylvaleronitrile typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The compound is often produced in specialized chemical reactors that allow for precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-2,4-dimethylpentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-methoxy-2,4-dimethylpentanenitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-methoxy-2,4-dimethylvaleronitrile involves the generation of free radicals through the decomposition of the azo group. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate radicals at low temperatures makes it particularly useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Azobis(2,4-dimethylvaleronitrile): Another azo initiator with similar properties but decomposes at a higher temperature.
2,2’-Azobis(isobutyronitrile):
Uniqueness
4-methoxy-2,4-dimethylpentanenitrile is unique due to its low decomposition temperature and high efficiency in generating radicals. This makes it particularly suitable for applications requiring precise control over reaction conditions and polymer properties .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
4-methoxy-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C8H15NO/c1-7(6-9)5-8(2,3)10-4/h7H,5H2,1-4H3 |
Clave InChI |
RTANHMOFHGSZQO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-acetamido-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8272667.png)

![2-[(4-Amino-2-bromophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone](/img/structure/B8272679.png)



![methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate](/img/structure/B8272705.png)





![1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine](/img/structure/B8272745.png)
